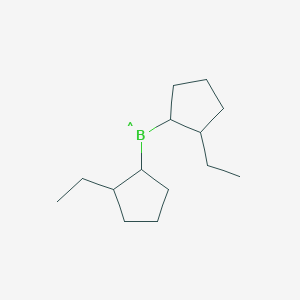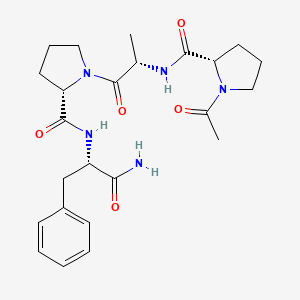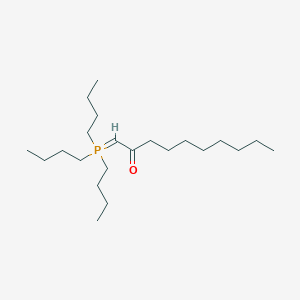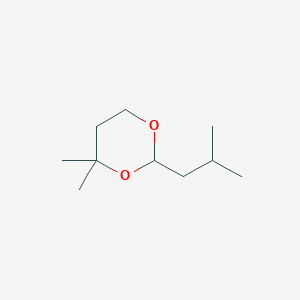
Bis(2-ethylcyclopentyl)boranyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-ethylcyclopentyl)boranyl is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of boron atoms bonded to 2-ethylcyclopentyl groups, which impart distinct reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-ethylcyclopentyl)boranyl typically involves the reaction of boron-containing precursors with 2-ethylcyclopentyl derivatives. One common method involves the use of boron tribromide and 2-ethylcyclopentyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-ethylcyclopentyl)boranyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of boronic acids or boronates.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of borohydrides.
Substitution: The compound can participate in substitution reactions where the 2-ethylcyclopentyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are often conducted in dry ether or THF.
Substitution: Various halides or nucleophiles; reactions may require catalysts like palladium or nickel.
Major Products Formed
Oxidation: Boronic acids, boronates.
Reduction: Borohydrides.
Substitution: Functionalized boron compounds with diverse applications.
Aplicaciones Científicas De Investigación
Bis(2-ethylcyclopentyl)boranyl has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism by which bis(2-ethylcyclopentyl)boranyl exerts its effects involves the interaction of boron atoms with various molecular targets. In biological systems, the compound can form stable complexes with nucleic acids and proteins, influencing cellular processes. The boron atoms can also participate in electron transfer reactions, impacting metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-ethylhexyl)boranyl
- Bis(2-ethylcyclohexyl)boranyl
- Bis(2-ethylphenyl)boranyl
Uniqueness
Bis(2-ethylcyclopentyl)boranyl is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the 2-ethylcyclopentyl groups provides a balance between steric hindrance and electronic effects, making it suitable for a wide range of applications .
Propiedades
Número CAS |
60134-86-3 |
|---|---|
Fórmula molecular |
C14H26B |
Peso molecular |
205.17 g/mol |
InChI |
InChI=1S/C14H26B/c1-3-11-7-5-9-13(11)15-14-10-6-8-12(14)4-2/h11-14H,3-10H2,1-2H3 |
Clave InChI |
PVAGTGWOXNUPCL-UHFFFAOYSA-N |
SMILES canónico |
[B](C1CCCC1CC)C2CCCC2CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14617741.png)
![2-{[1-(4-Methylphenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14617746.png)

![Propan-2-yl 3,7-dimethyl-9-[(pentan-3-yl)oxy]non-2-enoate](/img/structure/B14617762.png)
![4-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline](/img/structure/B14617766.png)
![N,N-Dimethyl-N'-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea](/img/structure/B14617768.png)




![4H-Imidazo[4,5-d]-1,2,3-triazin-4-one, 3,5-dihydro-3-hydroxy-](/img/structure/B14617807.png)

![3-Benzyl-7-butyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14617831.png)
